Methyl 4-(5-bromo-2-fluorophenyl)pyrrolidine-3-carboxylate
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Overview
Description
Methyl 4-(5-bromo-2-fluorophenyl)pyrrolidine-3-carboxylate is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The presence of bromine and fluorine atoms in the phenyl ring enhances the compound’s reactivity and potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-bromo-2-fluorophenyl)pyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving appropriate precursors.
Introduction of the Phenyl Ring: The phenyl ring with bromine and fluorine substituents can be introduced through coupling reactions such as Suzuki-Miyaura coupling.
Esterification: The carboxylate group can be introduced through esterification reactions using methanol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-bromo-2-fluorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups.
Coupling Reactions: The phenyl ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
Methyl 4-(5-bromo-2-fluorophenyl)pyrrolidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold for designing new drugs with potential therapeutic activities.
Biological Studies: It is used in studies to understand the interaction of pyrrolidine derivatives with biological targets.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(5-bromo-2-fluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The presence of the pyrrolidine ring allows the compound to bind to various proteins and enzymes, modulating their activity . The bromine and fluorine substituents enhance the compound’s binding affinity and specificity . The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 4-(5-bromo-2-fluorophenyl)pyrrolidine-3-carboxylate is unique due to the combination of the pyrrolidine ring with bromine and fluorine substituents on the phenyl ring. This combination enhances its reactivity and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C12H13BrFNO2 |
---|---|
Molecular Weight |
302.14 g/mol |
IUPAC Name |
methyl 4-(5-bromo-2-fluorophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H13BrFNO2/c1-17-12(16)10-6-15-5-9(10)8-4-7(13)2-3-11(8)14/h2-4,9-10,15H,5-6H2,1H3 |
InChI Key |
PXXGRNZZMIBSQK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNCC1C2=C(C=CC(=C2)Br)F |
Origin of Product |
United States |
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